2,4-Bis(trifluoromethyl)nitrobenzene
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Overview
Description
2,4-Bis(trifluoromethyl)nitrobenzene, also known as 1-nitro-2,4-bis(trifluoromethyl)benzene, is a chemical compound with the molecular formula C8H3F6NO2. It is characterized by the presence of two trifluoromethyl groups and a nitro group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Nitro compounds typically undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning that it directs incoming electrophiles to the positions meta to itself .
Biochemical Pathways
Nitro compounds are known to interfere with various biochemical pathways, often leading to the inhibition of enzyme activity .
Pharmacokinetics
Nitro compounds are generally known to have good bioavailability due to their ability to cross biological membranes .
Result of Action
Nitro compounds are known to have various biological effects, often related to their ability to form reactive intermediates that can interact with cellular macromolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)nitrobenzene typically involves the nitration of 2,4-bis(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(trifluoromethyl)nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 2,4-Bis(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(trifluoromethyl)nitrobenzene is utilized in several scientific research fields:
Comparison with Similar Compounds
- 3,4-Bis(trifluoromethyl)nitrobenzene
- 2,6-Bis(trifluoromethyl)nitrobenzene
- 2,4-Dinitrobenzene
Comparison: 2,4-Bis(trifluoromethyl)nitrobenzene is unique due to the specific positioning of its trifluoromethyl and nitro groups, which confer distinct electronic and steric properties. Compared to its isomers, such as 3,4-Bis(trifluoromethyl)nitrobenzene, it exhibits different reactivity patterns and biological activities. The presence of two trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-nitro-2,4-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-2-6(15(16)17)5(3-4)8(12,13)14/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGFDOWJWPJWPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446168 |
Source
|
Record name | 1-nitro-2,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224044-97-7 |
Source
|
Record name | 1-nitro-2,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Bis(trifluoromethyl)nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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